Cas no 1795480-77-1 (N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide)

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide structure
1795480-77-1 structure
商品名:N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide
CAS番号:1795480-77-1
MF:C19H15N3O2S2
メガワット:381.471301317215
CID:5368312

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide
    • インチ: 1S/C19H15N3O2S2/c23-26(24,18-5-1-3-15-4-2-7-21-19(15)18)22-11-14-9-17(12-20-10-14)16-6-8-25-13-16/h1-10,12-13,22H,11H2
    • InChIKey: WLABXWOZSFWKCV-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2S(NCC2=CC(C3C=CSC=3)=CN=C2)(=O)=O)C=CC=1

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-6489-40mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6471-6489-1mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6471-6489-30mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6471-6489-3mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6471-6489-20mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6471-6489-20μmol
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
20μl
$79.0 2023-04-25
Life Chemicals
F6471-6489-15mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6471-6489-2μmol
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6471-6489-25mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6471-6489-2mg
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}quinoline-8-sulfonamide
1795480-77-1 90%+
2mg
$59.0 2023-04-25

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide 関連文献

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamideに関する追加情報

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide, with the CAS number 1795480-77-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic aromatic systems, which contribute to its unique chemical and biological properties. The structural framework of N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide integrates a quinoline core with thiophene and pyridine moieties, creating a versatile scaffold for further functionalization and application development.

The quinoline moiety is well-known for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. In particular, derivatives of quinoline have been extensively studied for their potential in targeting various diseases, thanks to their ability to interact with biological macromolecules such as proteins and enzymes. The introduction of a thiophene ring into the quinoline structure enhances its binding affinity and selectivity, making it an attractive candidate for drug design. Additionally, the presence of a pyridine group further expands its utility by providing another site for interaction with biological targets.

The sulfonamide functional group at the 8-position of the quinoline ring adds another layer of complexity to the molecule. Sulfonamides are well-documented for their pharmacological properties, including anti-inflammatory, antibacterial, and antiviral effects. The combination of these functional groups in N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide creates a multifaceted molecule with potential applications in multiple therapeutic areas.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Studies have demonstrated that the integration of different heterocyclic systems can lead to novel compounds with enhanced biological activity. For instance, the combination of thiophene and pyridine in N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide has been shown to improve its binding affinity to certain enzymes involved in cancer progression. This observation underscores the significance of structural diversity in developing effective therapeutic agents.

In addition to its potential as a drug candidate, N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide has also been explored as a key intermediate in synthetic chemistry. Its complex structure provides a rich platform for further modifications, allowing chemists to tailor its properties for specific applications. For example, researchers have utilized this compound as a precursor in the synthesis of more complex molecules with tailored biological activities. This versatility makes it an invaluable tool in both academic research and industrial drug development.

The synthesis of N-[5-thiophen-3-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyymethyl]quinoline-8-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the quinoline core followed by the introduction of the thiophene and pyridine moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations efficiently.

One of the most compelling aspects of N-[5-thiophen-3-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyymethyl]quinoline-8-sulfonamide is its potential in addressing unmet medical needs. Current research is focused on exploring its efficacy against various diseases, including cancer and infectious disorders. Preclinical studies have shown promising results, indicating that this compound can inhibit the growth of tumor cells and exhibit antimicrobial activity. These findings suggest that it may serve as a foundation for developing new treatments that could significantly improve patient outcomes.

The molecular interactions underlying the biological activity of N-[5-thiophen-3-yyyyyyymethyl]quinoline-8-sulfonamide are complex and multifaceted. Computational studies have played a crucial role in understanding how this compound interacts with biological targets at the molecular level. These studies have provided insights into its binding mechanisms and have helped identify key residues involved in its activity. Such information is invaluable for designing analogs with improved properties.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and molecular biology. N-[5-thiophen-3-yyyyyyymethyl]quinoline-8-sulfonamide exemplifies how integrating different chemical moieties can lead to innovative molecules with significant therapeutic potential. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

In conclusion, N-[5-thiophen-3-yyyyyyymethyl]quinoline-8-sulfonamide (CAS no.1795480) is a remarkable compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for drug development, offering promising solutions for various diseases. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and science.

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